![molecular formula C17H14ClFN2OS B2505816 (3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-94-5](/img/structure/B2505816.png)
(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves specific reactions that could be adapted for the synthesis of (3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol is achieved through reactions involving Grignard reagents, which suggests that Grignard chemistry could be a potential pathway for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was elucidated, providing detailed information about the molecular conformation and packing . This implies that similar analytical methods could be employed to determine the molecular structure of (3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone.
Chemical Reactions Analysis
The chemical reactions of chlorophenyl-containing compounds can be complex and are influenced by the substituents on the phenyl ring. The provided papers do not detail specific reactions for the compound of interest, but they do highlight the importance of regiospecific synthesis and the challenges in identifying regioisomers, which would be relevant for any chemical reactions involving (3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be inferred from the provided papers. For instance, the density, crystal system, and space group parameters are provided for bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . Additionally, the propensity for hydrogen bonding and the influence of functional groups on crystal packing are discussed for 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . These insights could be used to predict the behavior of (3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone in various environments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of application involves the synthesis and structural characterization of compounds with similar molecular frameworks. For instance, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of heterocyclic amides, using them as strategic intermediates for further chemical transformations through microwave-assisted processes (Moreno-Fuquen et al., 2019). This research highlights the importance of such compounds in facilitating complex chemical reactions under catalyst- and solvent-free conditions, emphasizing the role of theoretical studies in understanding these processes.
Formulation Development
Another application area is in the development of formulations to enhance the bioavailability of poorly water-soluble compounds. Burton et al. (2012) focused on creating precipitation-resistant solution formulations for early toxicology and clinical studies, improving plasma concentrations and dose proportionality (Burton et al., 2012). Such studies are critical for the pharmaceutical development of new drugs, where the solubility of active compounds plays a significant role in their efficacy.
Biological Activity and Molecular Docking Studies
Research into the biological activities of compounds with similar structures to "(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" includes exploring their potential as antimicrobial and anticancer agents. Jayasheela et al. (2018) provided comprehensive characterization and theoretical calculations to explore the anti-Candida activity of a related compound, indicating the importance of molecular docking studies in understanding the interaction between compounds and biological targets (Jayasheela et al., 2018).
Advanced Material Development
In the field of materials science, compounds with similar chemical structures have been used in the synthesis of novel materials. Zhai et al. (2007) synthesized sulfonated diamine monomers for the preparation of sulfonated polyimides, demonstrating their application in direct methanol fuel cell technology due to their high thermal stability, proton conductivity, and low methanol permeability (Zhai et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-6-3-5-12(10-14)16(22)21-9-8-20-17(21)23-11-13-4-1-2-7-15(13)19/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBVZQUWLDZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


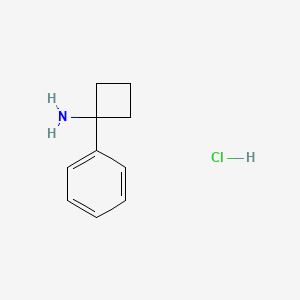
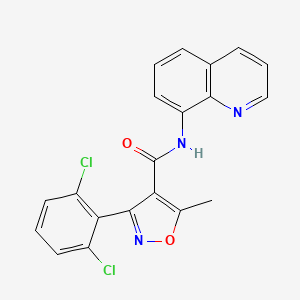
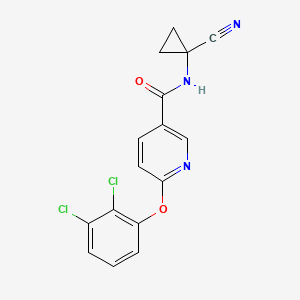

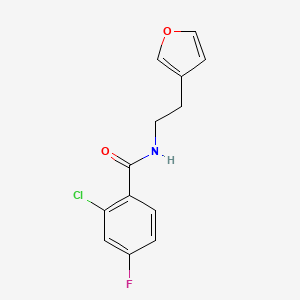
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
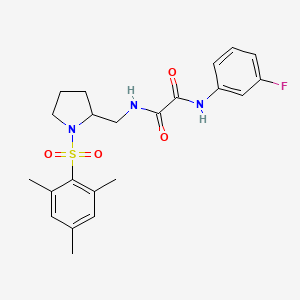
![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)